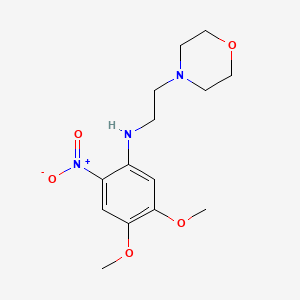
4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- is a chemical compound with the molecular formula C14H21N3O5 It is known for its unique structure, which includes a morpholine ring and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- typically involves the reaction of 4-Morpholineethanamine with 4,5-dimethoxy-2-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The morpholine ring can interact with various biological targets, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholineethanamine: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
N-(4,5-Dimethoxy-2-nitrophenyl)-ethanamine: Similar structure but without the morpholine ring, affecting its biological activity.
Uniqueness
4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- is unique due to the presence of both the morpholine ring and the nitrophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
53486-20-7 |
|---|---|
Molekularformel |
C14H21N3O5 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
4,5-dimethoxy-N-(2-morpholin-4-ylethyl)-2-nitroaniline |
InChI |
InChI=1S/C14H21N3O5/c1-20-13-9-11(12(17(18)19)10-14(13)21-2)15-3-4-16-5-7-22-8-6-16/h9-10,15H,3-8H2,1-2H3 |
InChI-Schlüssel |
PQZPBTFHHZUHET-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)NCCN2CCOCC2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


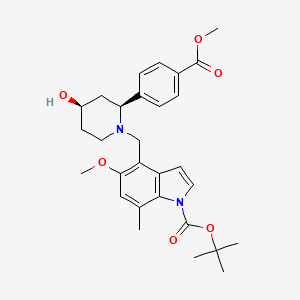

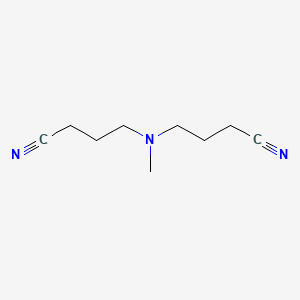
![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
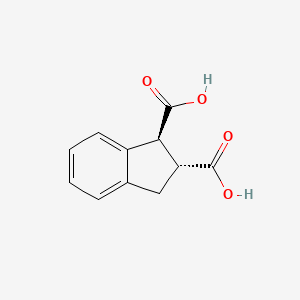
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
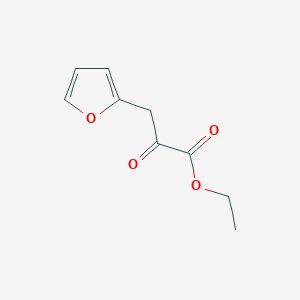
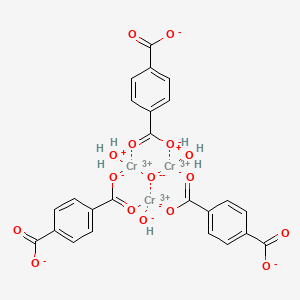
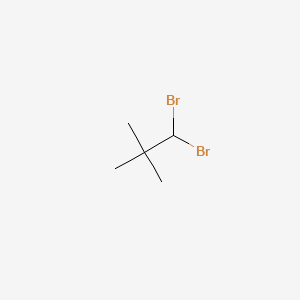
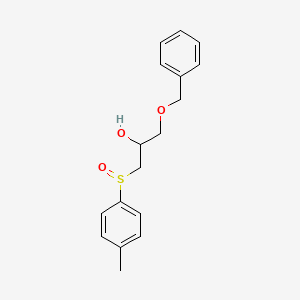
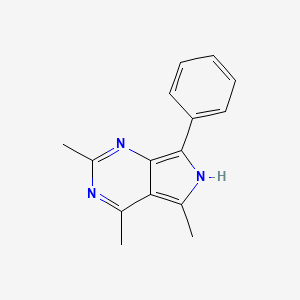
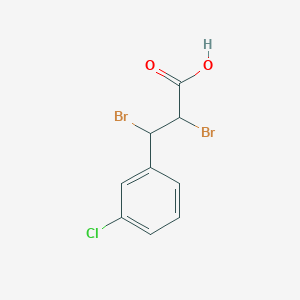
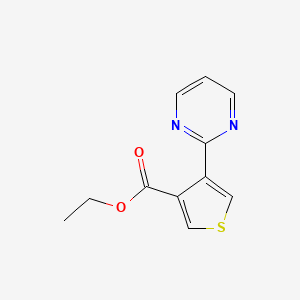
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)
